![molecular formula C16H13N3S B4673256 3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4673256.png)
3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile
Overview
Description
3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile, also known as MBX-8025, is a chemical compound that has been studied for its potential therapeutic applications. It is a benzimidazole derivative that has been shown to have beneficial effects on various physiological processes. In
Mechanism of Action
The mechanism of action of 3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile involves the activation of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism and inflammation. 3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile has been shown to activate PPARδ in a dose-dependent manner, leading to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis and inflammation.
Biochemical and Physiological Effects:
3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile has been shown to have beneficial effects on various physiological processes. It has been shown to reduce liver fat accumulation, inflammation, and fibrosis in preclinical studies. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. In addition, 3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile has been shown to reduce atherosclerosis and improve lipid profiles in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of 3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile is its specificity for PPARδ activation, which reduces the risk of off-target effects. It also has good oral bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile is its relatively low solubility in water, which can make it difficult to formulate for in vivo studies.
Future Directions
There are several future directions for the study of 3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile. One area of research is the potential use of 3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile in treating liver diseases, such as NAFLD and NASH. Clinical trials are currently underway to evaluate the safety and efficacy of 3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile in these patient populations. Another area of research is the potential use of 3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile in treating metabolic disorders, such as diabetes and dyslipidemia. Further studies are needed to evaluate the long-term safety and efficacy of 3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile in these patient populations. Additionally, the potential use of 3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile in other disease areas, such as cardiovascular disease and cancer, should be explored.
Scientific Research Applications
3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile has been studied for its potential therapeutic applications in various scientific research areas. It has been shown to have anti-inflammatory, anti-fibrotic, and lipid-lowering effects. It has also been studied for its potential use in treating liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). 3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile has been shown to reduce liver fat accumulation, inflammation, and fibrosis in preclinical studies.
properties
IUPAC Name |
3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-19-15-8-3-2-7-14(15)18-16(19)20-11-13-6-4-5-12(9-13)10-17/h2-9H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJILLVSPYOUBDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=CC(=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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